molecular formula C11H10ClN3O3 B3124856 N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide CAS No. 320424-49-5

N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide

Cat. No.: B3124856
CAS No.: 320424-49-5
M. Wt: 267.67 g/mol
InChI Key: AJHYILAAGPCAJQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a 4-chlorobenzoyl group attached to a pyrazolidine ring, which is further substituted with a carboxamide group

Scientific Research Applications

N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response and pain perception.

Biochemical Pathways

Related compounds have been shown to impact the prostaglandin synthesis pathway . This pathway is critical for the production of compounds involved in inflammation and pain signaling.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interactions with its target . .

Safety and Hazards

“4-Chlorobenzoyl chloride” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-oxo-1-pyrazolidinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure with a methoxy group instead of a carboxamide group.

    4-chlorobenzoyl chloride: A precursor in the synthesis of N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide.

    N-(4-chlorobenzylidene)-6-(4-chlorobenzoyl)-3a,5,6,6a-tetrahydro-4H-pyrrolo[3,2-d]isoxazole-3-carbohydrazide: Another compound with a 4-chlorobenzoyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorobenzoyl)-3-oxopyrazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-8-3-1-7(2-4-8)10(17)13-11(18)15-6-5-9(16)14-15/h1-4H,5-6H2,(H,14,16)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHYILAAGPCAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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